EtdGp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EtdGp is a novel and promising compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a synthetic derivative of the naturally occurring compound, etodolac, which is a non-steroidal anti-inflammatory drug (NSAID). EtdGp has been shown to possess unique properties that make it a valuable tool for studying various biological processes.

Aplicaciones Científicas De Investigación

EtdGp has been used in various scientific research applications, including cancer research, inflammation research, and neurobiology research. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, EtdGp has been used to study the role of specific proteins in the brain and their involvement in neurological disorders.

Mecanismo De Acción

The mechanism of action of EtdGp is not fully understood, but it is thought to modulate the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, a group of signaling molecules involved in inflammation. Additionally, EtdGp has been shown to interact with specific proteins in the brain, which may contribute to its neurological effects.

Efectos Bioquímicos Y Fisiológicos

EtdGp has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and modulate the activity of specific proteins in the brain. Additionally, EtdGp has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

EtdGp has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. Additionally, EtdGp has unique properties that make it a valuable tool for studying various biological processes. However, there are also some limitations associated with the use of EtdGp in lab experiments. For example, the mechanism of action is not fully understood, and the compound may have off-target effects that could interfere with the interpretation of results.

Direcciones Futuras

There are several future directions for the use of EtdGp in scientific research. One area of interest is the development of EtdGp-based therapies for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of EtdGp and its potential off-target effects. Finally, the development of new synthesis methods and purification techniques could improve the availability and purity of EtdGp for use in scientific research.

Conclusion:

EtdGp is a promising compound with unique properties that make it a valuable tool for studying various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and may be useful in the development of new therapies for these conditions. However, further research is needed to fully understand the mechanism of action and potential off-target effects of EtdGp.

Métodos De Síntesis

EtdGp is synthesized by modifying the chemical structure of etodolac. The synthesis process involves the reaction of etodolac with various reagents to produce EtdGp. The purity of EtdGp is crucial for its use in scientific research, and therefore, the synthesis process must be carefully controlled to ensure high purity.

Propiedades

Número CAS |

133073-61-7 |

|---|---|

Nombre del producto |

EtdGp |

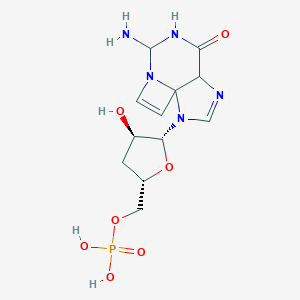

Fórmula molecular |

C12H18N5O7P |

Peso molecular |

375.27 g/mol |

Nombre IUPAC |

[(2S,4R,5R)-5-(5-amino-7-oxo-4,6,9,11-tetrazatricyclo[6.3.0.01,4]undeca-2,9-dien-11-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C12H18N5O7P/c13-11-15-9(19)8-12(1-2-16(11)12)17(5-14-8)10-7(18)3-6(24-10)4-23-25(20,21)22/h1-2,5-8,10-11,18H,3-4,13H2,(H,15,19)(H2,20,21,22)/t6-,7+,8?,10+,11?,12?/m0/s1 |

Clave InChI |

PUFBQBFSVWOAOQ-JZWAFDMGSA-N |

SMILES isomérico |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |

SMILES |

C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |

SMILES canónico |

C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |

Sinónimos |

3,N(4)-etheno-3'-deoxyguanosine monophosphate 3,N(4)-etheno-3'-dGMP EtdGp |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)